molecular formula C19H27BrClNO5 B4043690 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4043690
M. Wt: 464.8 g/mol
InChI Key: ACVWEYZSVSXKKN-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the halogenation of a suitable aromatic precursor.

Next, the phenoxypropyl group is introduced via a nucleophilic substitution reaction, where the halogenated aromatic compound reacts with a propylating agent, such as 3-chloropropyl phenyl ether, under basic conditions. The final step involves the formation of the piperidine ring through a cyclization reaction, often facilitated by a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale production often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOCH3, KSCN, DMF

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Methoxy derivatives, thiolates

Scientific Research Applications

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug candidates targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with hydrophobic pockets in proteins, potentially inhibiting their activity or modulating their function. The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Bromo-4-chlorophenoxy)propyl]-3,5-dimethylpiperidine
  • 1-[3-(2-Chloro-6-methylphenoxy)propyl]-3,5-dimethylpiperidine
  • 1-[3-(2-Bromo-6-chlorophenoxy)propyl]-3,5-dimethylpiperidine

Uniqueness

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine is unique due to its specific combination of bromine, chlorine, and methyl substituents on the aromatic ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrClNO.C2H2O4/c1-12-8-15(18)17(16(19)9-12)21-6-4-5-20-10-13(2)7-14(3)11-20;3-1(4)2(5)6/h8-9,13-14H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWEYZSVSXKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=C(C=C(C=C2Br)C)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 2
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 5
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 6
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

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